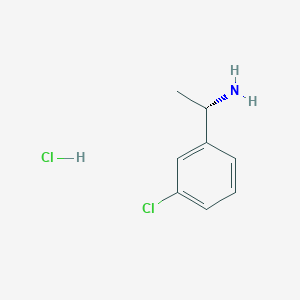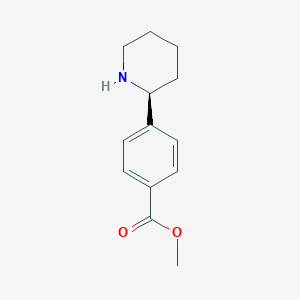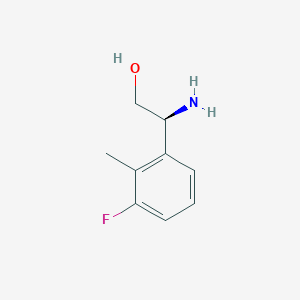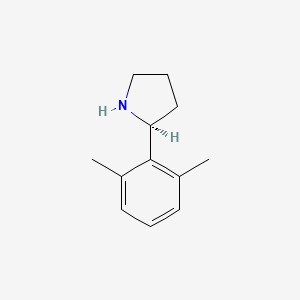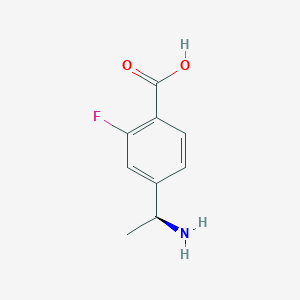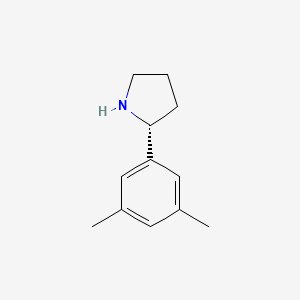
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
説明
(2R)-2-(3,5-dimethylphenyl)pyrrolidine, also known as DMPP, is a chemical compound that is used in scientific research. It is a chiral molecule that has a pyrrolidine ring and a 3,5-dimethylphenyl group. DMPP is a potent nicotinic acetylcholine receptor agonist that is commonly used in neurobiological and pharmacological studies.
科学的研究の応用
Chemical Synthesis and Catalysis
One notable application of derivatives closely related to (2R)-2-(3,5-dimethylphenyl)pyrrolidine is in chemical synthesis and catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound that can be prepared from L-proline, has been identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products in good to high yields and with up to 56% enantiomeric excess (ee) (Lattanzi, 2006). Additionally, the same compound, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, has shown improved reactivity and enantioselectivity in the asymmetric epoxidation of α,β-enones compared to other catalysts, achieving ees up to 94% for chalcone epoxides under mild conditions (Lattanzi, 2006).
Ligand Design for Asymmetric Synthesis
In another application, new ferrocenylphosphinamine ligands possessing one site of planar and two stereogenic centers were prepared starting from trans-(2R,5R)-2,5-dialkyl-1-(ferrocenylmethyl)pyrrolidines. These ligands were applied in palladium-catalyzed asymmetric allylic alkylation, showing moderate enantioselectivities and providing insights into the influence of planar and central chirality on the reaction outcomes (Farrell, Goddard, & Guiry, 2002).
Biotransformations in Organic Synthesis
The biotransformations of pyrrolidine-2,5-dicarboxamides, catalyzed by Rhodococcus erythropolis AJ270, exemplify the use of microbial whole-cell catalysts in organic synthesis. This process allowed the kinetic resolution into (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high yields and excellent enantioselectivity. Such biocatalytic processes demonstrate the synthetic utility of pyrrolidine derivatives in the preparation of aza-nucleoside analogues and drug-like compounds (Chen, Gao, Wang, Zhao, & Wang, 2012).
Organic Electronic Materials
Pyrroles, including derivatives such as (2R)-2-(3,5-dimethylphenyl)pyrrolidine, are fundamental structural units in biological molecules like heme and chlorophyll, and play a crucial role in the synthesis of organic electronic materials. Polypyrroles, for example, form highly stable, flexible films that are electrically conducting, highlighting the importance of pyrrole derivatives in the development of organic electronic devices (Anderson & Liu, 2000).
特性
IUPAC Name |
(2R)-2-(3,5-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUHZCFMGGKFO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]2CCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,5-dimethylphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




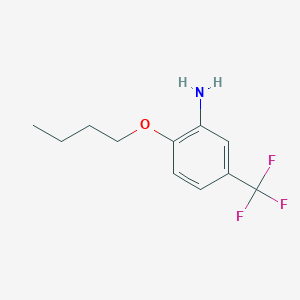

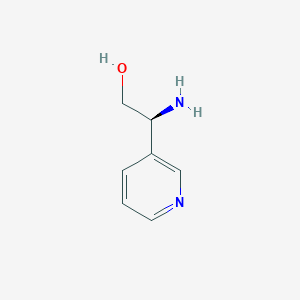

![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)
amine](/img/structure/B3090716.png)
